dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Overview
Description
Cyclocytidine hydrochloride is a synthetic nucleoside analogue that has been widely studied for its antiviral and anticancer properties. It is a prodrug of cytarabine, which is used in the treatment of acute myeloid leukemia. Cyclocytidine hydrochloride is known for its ability to inhibit DNA synthesis by affecting DNA polymerase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclocytidine hydrochloride can be synthesized through a multi-step process starting from cytidine. One common method involves the conversion of cytidine to 3’-deoxy-3’-organosulfonyl cytidine, followed by refluxing in the absence of base to produce 2,3’-O-cyclocytidine. This intermediate is then converted to cyclocytidine hydrochloride .
Industrial Production Methods: The industrial production of cyclocytidine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the conversion of cytidine to the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyclocytidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
Cyclocytidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.
Biology: It is studied for its effects on DNA synthesis and replication.
Medicine: It is used in the treatment of acute myeloid leukemia and has shown potential in inhibiting the replication of hepatitis B virus and vesicular stomatitis virus
Industry: It is used in the development of antiviral and anticancer drugs.
Mechanism of Action
Cyclocytidine hydrochloride exerts its effects by inhibiting DNA polymerase activity, which is essential for DNA synthesis and replication. This inhibition leads to the disruption of viral DNA synthesis, making it effective against DNA viruses such as hepatitis B virus. Additionally, it has shown activity against RNA viruses by interrupting the activity of RNA polymerase .
Comparison with Similar Compounds
Cytarabine: Used in the treatment of acute myeloid leukemia.
Gemcitabine: Another nucleoside analogue with anticancer properties.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Cyclocytidine hydrochloride’s unique mechanism of action and broad range of applications make it a valuable compound in scientific research and medicine.
Properties
IUPAC Name |
dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O8/c1-13-9(11)7-5-6(16-3-17-7)8(10(12)14-2)18-4-15-5/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYYDCMADDBIJM-DKXJUACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C(C(OCO2)C(=O)OC)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2[C@@H]([C@H](OCO2)C(=O)OC)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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